molecular formula C15H13F3N4O6S B2609653 2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide CAS No. 524041-74-5

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide

Cat. No. B2609653
CAS RN: 524041-74-5
M. Wt: 434.35
InChI Key: BNAZCYDPPQVSGV-UHFFFAOYSA-N
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Description

“2-nitro-4-(trifluoromethyl)aniline” is a compound that has the molecular formula C7H5F3N2O2 . It’s also known by other names such as “p-Toluidine, α,α,α-trifluoro-2-nitro-”, “4-Amino-3-nitrobenzotrifluoride”, “4-Trifluoromethyl 2-nitroaniline”, “α,α,α-Trifluoro-2-nitro-p-toluidine”, and "Benzenamine, 2-nitro-4- (trifluoromethyl)-" .


Molecular Structure Analysis

The molecular structure of “2-nitro-4-(trifluoromethyl)aniline” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-nitro-4-(trifluoromethyl)aniline” include a molecular weight of 206.12 . It forms crystals and has a melting point of 105-106 °C (lit.) .

Scientific Research Applications

Chemical Transformations and Synthesis

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as intermediates in chemical transformations leading to diverse privileged scaffolds. Their utility in solid-phase synthesis demonstrates the compound's role in facilitating various chemical reactions, including rearrangements to yield a variety of chemical structures (Fülöpová & Soural, 2015).

Advancements in Organic Chemistry

The base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations have been employed to convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazoles 1-oxides under mild conditions. This method showcases the compound's versatility in organic synthesis, leading to efficient pathways for creating indazoles and potentially other nitrogen-containing heterocycles (Bouillon et al., 2008).

Environmental and Biochemical Transformations

In environmental contexts, Nitrosomonas europaea has been shown to transform aromatic compounds, including derivatives of benzenesulfonamide, to more oxidized products. These transformations underscore the compound's reactivity and potential for bioremediation or as substrates in biochemical studies (Keener & Arp, 1994).

Innovative Molecular Devices

The nitroamine redox center, closely related to the structure of the discussed compound, has been utilized in molecular electronic devices. These applications demonstrate the compound's potential in developing new technologies with unique electronic properties, such as negative differential resistance and significant on-off ratios (Chen et al., 1999).

Safety and Hazards

The safety and hazards information for this specific compound is not available in the sources I found. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

properties

IUPAC Name

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O6S/c16-15(17,18)10-5-6-11(13(9-10)22(25)26)19-7-8-20-29(27,28)14-4-2-1-3-12(14)21(23)24/h1-6,9,19-20H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAZCYDPPQVSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide

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